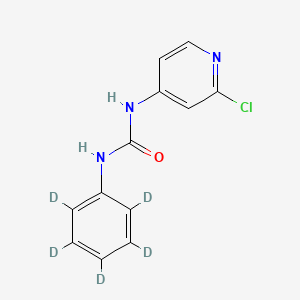
Forchlorfenuron-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Forchlorfenuron-d5 is the deuterium labeled Forchlorfenuron . It is a plant growth regulator and cytokinin that can be used to increase the size of fruits, such as kiwi fruit and grapes .
Synthesis Analysis
The synthesis of Forchlorfenuron-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process . A study has reported the preparation of a highly efficient molecularly imprinted polymer as an adsorbent material for Forchlorfenuron .Molecular Structure Analysis
The molecular structure of Forchlorfenuron-d5 is represented as [2H]C1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1NC (NC2=CC=NC (Cl)=C2)=O .Chemical Reactions Analysis
A study has reported the spatial distribution and migration characteristic of Forchlorfenuron in Oriental Melon Fruit by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging . The majority of Forchlorfenuron was detected in the exocarp and mesocarp regions of oriental melon and decreased within two days after application .Physical And Chemical Properties Analysis
Forchlorfenuron-d5 has a density of 1.4±0.1 g/cm3, a boiling point of 308.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 68.1±0.3 cm3, and it has a molar volume of 175.0±3.0 cm3 .Scientific Research Applications
Plant Growth Regulator
Forchlorfenuron is widely used as a plant growth regulator to support the pollination and fruit set of oriental melons . It helps increase productivity in many horticulture plants .
Spatial Distribution and Migration Study
Researchers use Forchlorfenuron to investigate the spatial distribution and migration characteristics among fruit tissues. This helps understand its metabolism and toxic effects on plants .
Mass Spectrometry Imaging
A matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) method was developed to obtain the dynamic images of Forchlorfenuron in oriental melon . This technique helps in studying the time-dependent permeation and degradation sites of Forchlorfenuron in oriental melon .
Pesticide Degradation Study
The methodology and quantification approach based on the MALDI-MSI was found to be reliable and practicable for pesticide degradation study . The degradation rate obtained by MALDI-MSI in this study was comparable to that obtained by HPLC-MS/MS .
Risk Assessment
The results of these studies provide an important scientific basis for the assessment of the potential risks and effects of Forchlorfenuron on oriental melons .
Mechanism of Action
Target of Action
Forchlorfenuron-d5 is a deuterium-labeled version of Forchlorfenuron . Forchlorfenuron is a plant growth regulator and cytokinin . It primarily targets plant cells, promoting cell division and growth . In addition, Forchlorfenuron has been found to interact with septins, a group of GTP-binding proteins that form cytoskeleton-like filaments .
Mode of Action
Forchlorfenuron-d5, like its parent compound Forchlorfenuron, acts synergistically with natural auxins in plants to promote cell division and growth . It has been suggested that Forchlorfenuron interferes with GTP binding to septins, thereby affecting their assembly and function . This interaction results in the formation of enlarged, stable polymers .
Safety and Hazards
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXLRLUVLMHHIK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Forchlorfenuron-d5 used in this research instead of Forchlorfenuron?
A1: Forchlorfenuron-d5 serves as an isotope internal standard in this study. Internal standards are crucial in analytical chemistry, particularly when using techniques like mass spectrometry. Here's why:
- Quantification: By comparing the signal intensity of Forchlorfenuron to that of the known concentration of Forchlorfenuron-d5, researchers can accurately quantify the amount of Forchlorfenuron present in fruit samples. []
Q2: What types of analytical methods benefit from the use of Forchlorfenuron-d5?
A2: The research specifically mentions the use of Forchlorfenuron-d5 with ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). [] This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

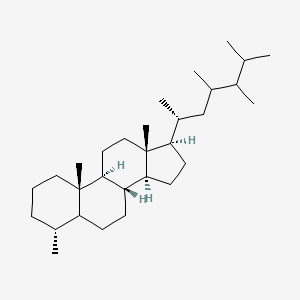


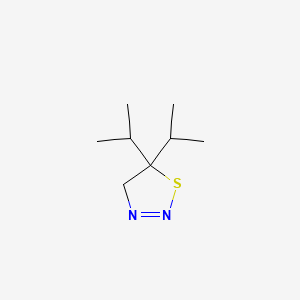
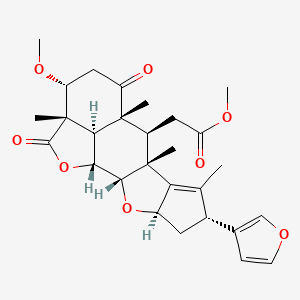
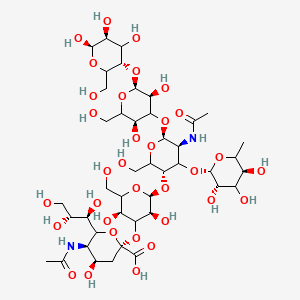
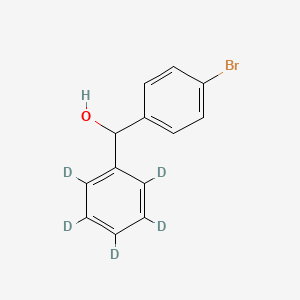
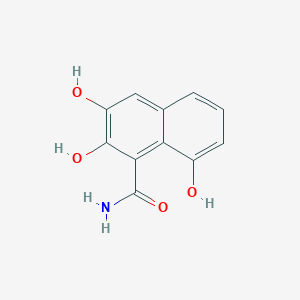

![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)
